molecular formula C10H9ClFNO3 B5387627 Methyl 2-[(2-chloro-4-fluorobenzoyl)amino]acetate

Methyl 2-[(2-chloro-4-fluorobenzoyl)amino]acetate

Cat. No.: B5387627
M. Wt: 245.63 g/mol
InChI Key: ZAEMWTSAPSKZMJ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-4-fluorobenzoyl)amino]acetate is an organic compound with a complex structure that includes a benzoyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloro-4-fluorobenzoyl)amino]acetate typically involves the reaction of 2-chloro-4-fluorobenzoic acid with methylamine and subsequent esterification with methanol. The reaction conditions often require the use of a catalyst such as sulfuric acid to facilitate the esterification process. The overall reaction can be summarized as follows:

    Formation of the amide: 2-chloro-4-fluorobenzoic acid reacts with methylamine to form 2-chloro-4-fluorobenzamide.

    Esterification: The resulting amide is then esterified with methanol in the presence of a catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-4-fluorobenzoyl)amino]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent can facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Reactions: Products depend on the substituents introduced.

    Hydrolysis: The major products are 2-chloro-4-fluorobenzoic acid and methanol.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

Methyl 2-[(2-chloro-4-fluorobenzoyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloro-4-fluorobenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-fluorobenzoate
  • Methyl 4-chloro-2-fluorobenzoate
  • Methyl 2-fluorobenzoate

Uniqueness

Methyl 2-[(2-chloro-4-fluorobenzoyl)amino]acetate is unique due to the presence of both chlorine and fluorine atoms on the benzoyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 2-[(2-chloro-4-fluorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO3/c1-16-9(14)5-13-10(15)7-3-2-6(12)4-8(7)11/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEMWTSAPSKZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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